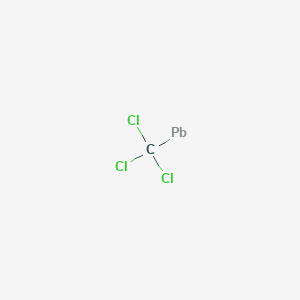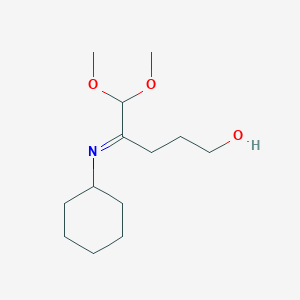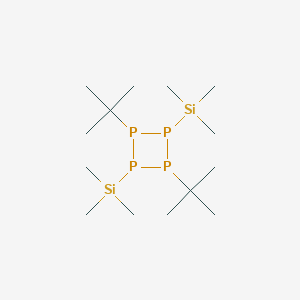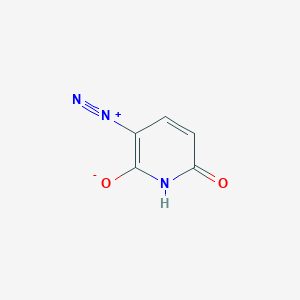
3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate is a chemical compound with a unique structure that includes a diazonium group and a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate typically involves the diazotization of 6-oxo-1,6-dihydropyridin-2-amine. This reaction is carried out under acidic conditions using sodium nitrite as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted pyridinone derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Substituted pyridinone derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: 6-oxo-1,6-dihydropyridin-2-amine.
Applications De Recherche Scientifique
3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.
Mécanisme D'action
The mechanism of action of 3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of different compounds. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Oxo-1,6-dihydropyridin-3-ylboronic acid
- 3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid hydrochloride
Uniqueness
3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate is unique due to the presence of the diazonium group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
65839-77-2 |
|---|---|
Formule moléculaire |
C5H3N3O2 |
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
3-diazonio-6-oxo-1H-pyridin-2-olate |
InChI |
InChI=1S/C5H3N3O2/c6-8-3-1-2-4(9)7-5(3)10/h1-2H,(H-,7,9,10) |
Clé InChI |
JRQGGNADJKWSDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1[N+]#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)
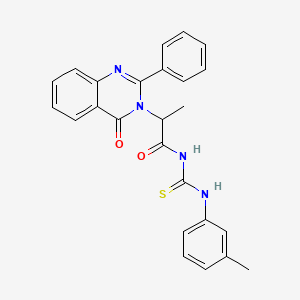
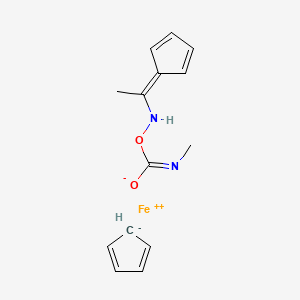
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
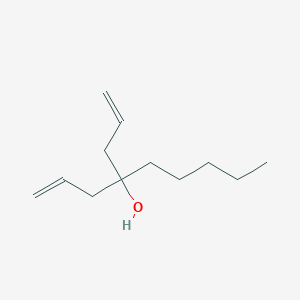
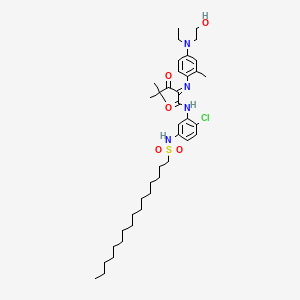
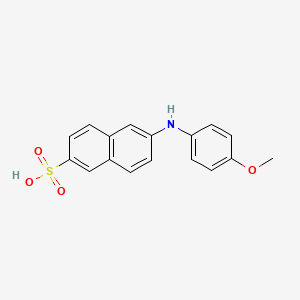
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
